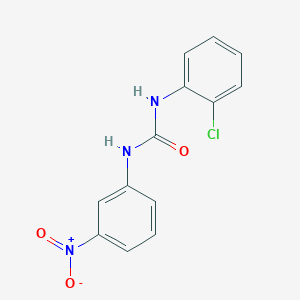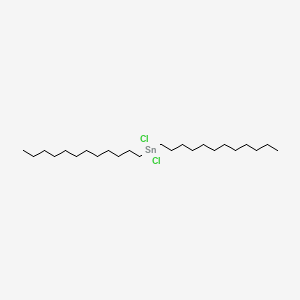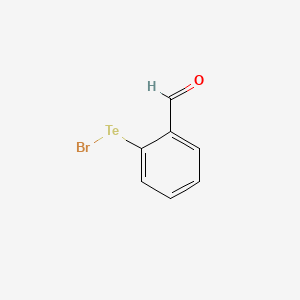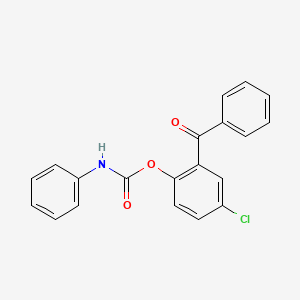
(Allyloxy)triphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Allyloxy)triphenylsilane is an organosilicon compound with the molecular formula C21H20OSi It is a derivative of triphenylsilane, where one of the phenyl groups is substituted with an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Allyloxy)triphenylsilane can be synthesized through the reaction of triphenylsilane with allyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SiH+CH2=CHCH2OH→Ph3SiOCH2CH=CH2+H2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Allyloxy)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of triphenylsilane derivatives.
Substitution: Formation of substituted triphenylsilane compounds.
Scientific Research Applications
(Allyloxy)triphenylsilane has several applications in scientific research, including:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Allyloxy)triphenylsilane involves its ability to participate in various chemical reactions due to the presence of the allyloxy group. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the allyloxy group is targeted by oxidizing agents, leading to the formation of corresponding oxidized products.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the allyloxy group and has different reactivity and applications.
Phenoxytriphenylsilane: Contains a phenoxy group instead of an allyloxy group, leading to different chemical properties.
Dichloromethyltriphenylsilane: Contains dichloromethyl substituents, resulting in distinct reactivity.
Uniqueness
(Allyloxy)triphenylsilane is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that are not observed in other triphenylsilane derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
18752-15-3 |
|---|---|
Molecular Formula |
C21H20OSi |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
triphenyl(prop-2-enoxy)silane |
InChI |
InChI=1S/C21H20OSi/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
ZGYIRQGZHKUOGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)







